
AR antagonist 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AR antagonist 5 is a compound that targets the androgen receptor, a critical player in the development and progression of prostate cancer. Androgen receptors are ligand-activated transcription factors that regulate the expression of genes involved in male sexual differentiation and development. This compound is designed to inhibit the activity of androgen receptors, thereby reducing the growth and proliferation of prostate cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AR antagonist 5 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to monitor the purity and potency of the compound .
化学反応の分析
Types of Reactions
AR antagonist 5 undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
科学的研究の応用
AR antagonist 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of androgen receptor antagonists.
Biology: Employed in cell-based assays to investigate the role of androgen receptors in cellular processes.
Medicine: Investigated as a potential therapeutic agent for the treatment of prostate cancer and other androgen receptor-related diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting androgen receptors.
作用機序
AR antagonist 5 exerts its effects by binding to the ligand-binding domain of the androgen receptor, preventing the receptor from interacting with its natural ligands, such as testosterone and dihydrotestosterone. This inhibition disrupts the conformational changes required for the receptor’s activation and subsequent nuclear translocation. As a result, the expression of androgen-responsive genes is reduced, leading to decreased growth and proliferation of prostate cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds to AR antagonist 5 include:
Enzalutamide: A second-generation androgen receptor antagonist used in the treatment of castration-resistant prostate cancer.
Apalutamide: Another second-generation androgen receptor antagonist with similar applications.
Bicalutamide: A first-generation androgen receptor antagonist used in combination with other therapies for prostate cancer.
Uniqueness
This compound is unique in its ability to overcome resistance mechanisms that limit the efficacy of other androgen receptor antagonists. It has shown potency against various clinically relevant androgen receptor mutants and has demonstrated efficacy in preclinical models of prostate cancer resistant to other treatments .
特性
分子式 |
C23H21F3N6O2 |
|---|---|
分子量 |
470.4 g/mol |
IUPAC名 |
(2S)-3-[6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl]-N-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C23H21F3N6O2/c1-22(34,21(33)30-15-6-19(23(24,25)26)20(9-28)29-10-15)13-31-11-17-7-18(12-31)32(17)16-4-2-14(8-27)3-5-16/h2-6,10,17-18,34H,7,11-13H2,1H3,(H,30,33)/t17?,18?,22-/m0/s1 |
InChIキー |
OUFWUTDTAQRRHQ-IRZJEQJZSA-N |
異性体SMILES |
C[C@](CN1CC2CC(C1)N2C3=CC=C(C=C3)C#N)(C(=O)NC4=CC(=C(N=C4)C#N)C(F)(F)F)O |
正規SMILES |
CC(CN1CC2CC(C1)N2C3=CC=C(C=C3)C#N)(C(=O)NC4=CC(=C(N=C4)C#N)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


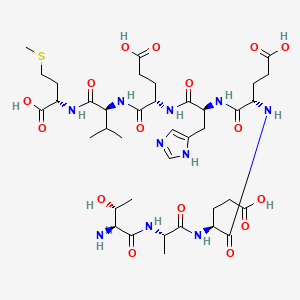
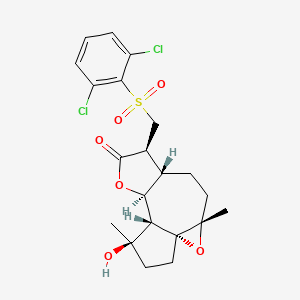
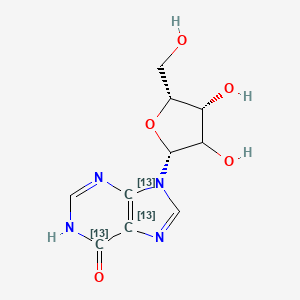
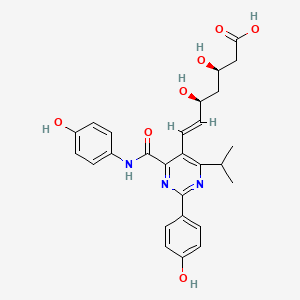
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)

![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)

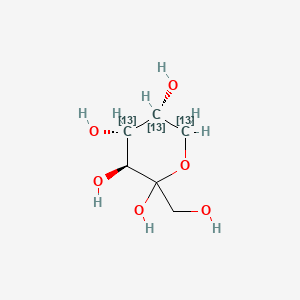

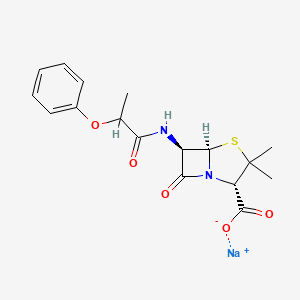

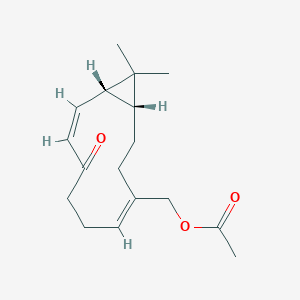
![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)
